molecular formula C24H26N6 B2931798 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897620-64-3

6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2931798
CAS No.: 897620-64-3
M. Wt: 398.514
InChI Key: JJNKEYDEZPJDLF-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical research compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery. This scaffold is a bioisostere of naturally occurring purine nucleosides, allowing it to function as a versatile core in molecules designed to target enzyme active sites, particularly ATP-binding pockets of protein kinases . The structural features of this compound—including the 1-phenyl group, the N-benzyl-4-amine, and the 6-azepanyl substituent—are consistent with the pharmacophore model of potent kinase inhibitors. Such derivatives are frequently investigated as inhibitors of critical oncological targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR) . Inhibiting these tyrosine kinases can disrupt key signaling pathways that drive cancer cell proliferation, survival, and metastasis. Research on analogous compounds has demonstrated potent anti-proliferative activities against various cancer cell lines, making this chemotype a promising starting point for the development of targeted anticancer therapies . The compound is intended for use in in vitro biochemical and cell-based assays to further explore its mechanism of action and therapeutic potential. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

6-(azepan-1-yl)-N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-2-10-16-29(15-9-1)24-27-22(25-17-19-11-5-3-6-12-19)21-18-26-30(23(21)28-24)20-13-7-4-8-14-20/h3-8,11-14,18H,1-2,9-10,15-17H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKEYDEZPJDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic purine structures and interact with various biological targets. The azepane and benzyl groups contribute to its lipophilicity and potential bioactivity.

Table 1: Structural Characteristics

FeatureDescription
IUPAC Name6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC19H22N6
Molecular Weight342.42 g/mol
CAS Number897620-64-3

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase (CDK) inhibitors , which are crucial in regulating cell cycle progression. Specifically, compounds within this class have shown significant inhibition of CDK2, an important target in cancer therapy.

In Vitro Studies

In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. For instance, a related compound was reported to have IC50 values in the nanomolar range against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines, indicating strong growth inhibitory activity .

The mechanism by which 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects may involve:

  • Inhibition of CDK Enzymes : As noted, the compound acts as a CDK2 inhibitor. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through caspase activation pathways .
  • Modulation of Autophagy : Some studies suggest that pyrazolo[3,4-d]pyrimidines can modulate autophagy pathways, potentially enhancing their anticancer effects .

Table 2: Biological Activity Summary

Activity TypeCell LinesIC50 (nM)
AntiproliferativeMCF-7<100
AntiproliferativeHepG2<100
AntiproliferativeHCT116<100

Case Study 1: CDK2 Inhibition

A study focusing on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines found that modifications at the benzyl group significantly enhanced CDK2 inhibitory activity. The most potent analogs exhibited IC50 values below 50 nM against CDK2.

Case Study 2: Apoptosis Induction

Another investigation into a closely related compound demonstrated that it effectively induced apoptosis in colon cancer cells via mitochondrial pathways. The study reported that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azepan-1-yl group at position 6 is introduced via nucleophilic displacement of halogenated intermediates (e.g., chloro or iodo derivatives). This reaction typically occurs under microwave-assisted conditions with amines:

Reaction ComponentConditionsYieldSource
6-Chloro derivative + AzepaneMicrowave (150–180°C), DMF, 60–85 min56–76%

Key findings:

  • Sodium hydride (NaH) is used as a base to deprotonate the amine nucleophile .

  • Microwave irradiation enhances reaction efficiency compared to conventional heating .

Alkylation and Arylation

The N-benzyl and 1-phenyl groups are introduced via alkylation/arylation at nitrogen atoms:

N-Benzylation

SubstrateReagent/ConditionsOutcomeSource
Pyrazolo[3,4-d]pyrimidin-4-amineBenzyl bromide, NaH, DMF, 25–150°CN-Benzylated product

1-Phenylation

SubstrateReagent/ConditionsOutcomeSource
1H-Pyrazolo[3,4-d]pyrimidinePhenylboronic acid, Pd catalysis (Suzuki coupling)1-Phenyl derivative

Key findings:

  • Sodium hydride-mediated alkylation is standard for introducing benzyl groups .

  • Suzuki coupling enables regioselective phenyl group introduction at position 1 .

Oxidation and Reduction

  • Oxidation : The pyrimidine ring remains stable, but benzyl groups may oxidize to ketones under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in substituents without affecting the core .

Cross-Coupling Reactions

The compound’s halogenated precursors participate in cross-coupling:

Reaction TypeConditionsApplicationSource
Buchwald-Hartwig AminationPd catalyst, BrettPhos, Cs₂CO₃, tolueneIntroduction of azepan-1-yl
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl group functionalization

Key findings:

  • Iodinated intermediates (e.g., 3-iodo derivatives) are critical for coupling reactions .

  • Microwave conditions reduce reaction times from hours to minutes .

Stability and Degradation

  • Thermal Stability : Stable up to 180°C under inert atmospheres .

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .

  • Photodegradation : No significant decomposition under UV light (based on analogs) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at positions 1, 4, and 4. Below is a comparative analysis with key analogs:

Compound Name Position 1 Position 4 (N-substituent) Position 6 Key Properties/Bioactivity Reference
6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl Benzyl Azepan-1-yl Likely CNS-penetrant; kinase inhibition potential
1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-phenylethyl 4-Chlorophenyl Methylthio Anticancer activity (Src kinase inhibition)
6-(Allylthio)-N-(3-bromophenyl)-1-styryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Styryl 3-Bromophenyl Allylthio Halloysite nanotube delivery for bladder cancer
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine tert-Butyl - 1-Naphthyl Selective PKC inhibition
3-(6-Cyclopropoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-Methylpiperidin-4-yl)methyl - 6-Cyclopropoxynaphthalen-2-yl CNS-penetrant; antiparasitic activity

Key Comparisons

Substituent Effects on Bioactivity: Azepan-1-yl vs. Thioether Groups: The azepane group (seven-membered ring) may confer better metabolic stability compared to thioether-linked substituents (e.g., methylthio or allylthio) due to reduced susceptibility to oxidative cleavage . Benzyl vs.

Synthetic Complexity :

  • Azepane introduction (as in the target compound) requires specialized reagents or microwave-assisted synthesis, whereas thioether or aryl groups are added via straightforward nucleophilic substitution or Suzuki coupling .

Physical Properties :

  • Melting points for pyrazolo[3,4-d]pyrimidines range widely (154–246°C), influenced by substituent bulk and symmetry. The target compound’s azepane and benzyl groups likely reduce crystallinity compared to chlorophenyl analogs (e.g., 202–203°C in ) .

Biological Target Selectivity: Kinase Inhibition: The tert-butyl and naphthyl groups in 1NA-PP1 () confer selectivity for PKC isoforms, whereas the azepane-benzyl combination may target mTOR or Src kinases due to steric and electronic effects . Anticancer Activity: Chlorophenyl and morpholinoethylthio derivatives () show potent cytotoxicity, but the azepane group’s flexibility could enhance binding to disordered kinase domains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are often prepared by reacting halogenated intermediates (e.g., 4-chloro precursors) with amines under reflux in polar aprotic solvents like acetonitrile or ethanol. Key steps include:

  • Step 1 : Reacting a halogenated pyrazolo[3,4-d]pyrimidine core with azepane (azepan-1-yl group introduction) under basic conditions.
  • Step 2 : Subsequent N-benzylation using benzyl halides in the presence of a base (e.g., cesium carbonate) .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, azepane protons at δ 1.5–2.0 ppm) and IR spectroscopy (N-H stretches at ~3300 cm1^{-1}) .

Q. How are structural features of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • 1H^1H-NMR : Aromatic protons from the benzyl and phenyl groups appear as multiplet signals (δ 7.0–8.1 ppm). The azepane ring shows distinct multiplet peaks for methylene groups (δ 1.5–2.0 ppm).
  • IR Spectroscopy : N-H stretches (3300–3400 cm1^{-1}) and C=N/C=C vibrations (1600–1650 cm1^{-1}) confirm the pyrimidine and pyrazole rings .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 428.2234) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for N-benzylation steps in the synthesis?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Catalysis : Introduce copper(I) bromide or cesium carbonate to accelerate benzyl halide coupling .
  • Temperature Control : Reflux at 80–100°C for 8–12 hours improves yield (typical yields: 60–77%) .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization from ethanol removes byproducts .

Q. What strategies resolve contradictory data in spectral characterization (e.g., unexpected NMR shifts)?

  • Methodology :

  • Isotopic Labeling : Use 13C^{13}C-NMR or 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping aromatic protons can be differentiated via 13C^{13}C-HMBC correlations .
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts to identify misassignments .
  • Alternative Techniques : X-ray crystallography provides unambiguous structural confirmation, especially for regioisomeric ambiguities .

Q. How is the biological activity of this compound evaluated in vitro?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values reported in μg/mL) .
  • Enzyme Inhibition : Assess binding to targets like carbonic anhydrase I/II using fluorometric assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure EC50_{50} values, with comparisons to positive controls (e.g., cisplatin) .

Q. What are the implications of substituent variations (e.g., azepane vs. morpholine) on bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Replace azepane with morpholine or piperazine to assess changes in solubility and target affinity .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzyl ring to enhance metabolic stability .
  • Data Analysis : Use regression models to correlate logP values with IC50_{50} trends, revealing hydrophobicity-driven activity improvements .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

  • Methodology :

  • Parameter Comparison : Tabulate reaction conditions (solvent, temperature, catalyst) from conflicting studies (e.g., 60% yield in acetonitrile vs. 77% in DMF) .
  • Replication : Reproduce low-yield protocols with controlled moisture/oxygen levels (Schlenk techniques) to isolate environmental factors .
  • Byproduct Identification : LC-MS or GC-MS analysis identifies side products (e.g., dehalogenated intermediates) that reduce yield .

Experimental Design Tables

Table 1 : Optimization of N-Benzylation Reaction Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Reference
AcetonitrileCs2_2CO3_3801060
DMFCuBr100877
EthanolNone701245

Table 2 : In Vitro Bioactivity Data

Assay TypeTarget/OrganismResult (IC50 _{50}/MIC)Reference
Carbonic Anhydrase IHuman isoform hCA I0.89 μM
AntimicrobialS. aureus (Gram+)12.5 μg/mL
CytotoxicityHeLa cells18.7 μM

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